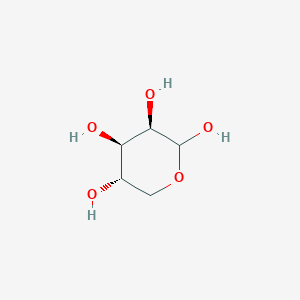
L-Lyxopyranose
Descripción general
Descripción
L-Lyxopyranose is a monosaccharide belonging to the class of pentoses, which are carbohydrates containing five carbon atoms. It is a stereoisomer of lyxose, specifically in the pyranose form, where the sugar adopts a six-membered ring structure. This compound is less common compared to other pentoses like xylose and ribose but has unique properties and applications in various scientific fields.
Aplicaciones Científicas De Investigación
L-Lyxopyranose has several applications in scientific research:
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Studied for its role in metabolic pathways and as a potential biomarker.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of biodegradable polymers and as a precursor for other valuable chemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: L-Lyxopyranose can be synthesized through several chemical and enzymatic methods. One common approach involves the isomerization of L-arabinose using specific enzymes or chemical catalysts. The reaction conditions typically require controlled pH and temperature to ensure the correct stereochemistry of the product.
Industrial Production Methods: Industrial production of this compound is less prevalent due to its limited demand. it can be produced on a larger scale using biotechnological methods involving microbial fermentation. Specific strains of bacteria or yeast can be engineered to convert precursor sugars into this compound efficiently.
Análisis De Reacciones Químicas
Types of Reactions: L-Lyxopyranose undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents like nitric acid or bromine water to form corresponding acids.
Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon to produce sugar alcohols.
Substitution: Substitution reactions can occur at the hydroxyl groups, where reagents like acetic anhydride can be used to form esters.
Major Products:
Oxidation: Produces L-lyxonic acid.
Reduction: Produces L-lyxitol.
Substitution: Produces various esters and ethers depending on the substituents used.
Mecanismo De Acción
The mechanism of action of L-Lyxopyranose involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate for enzymes involved in carbohydrate metabolism, influencing various biochemical pathways. The molecular targets include enzymes like xylose isomerase and other carbohydrate-processing enzymes.
Comparación Con Compuestos Similares
L-Lyxopyranose is similar to other pentoses such as D-xylose, L-arabinose, and L-ribose. its unique stereochemistry gives it distinct properties and reactivity:
D-Xylose: Commonly found in plant cell walls and used in food and pharmaceutical industries.
L-Arabinose: Found in plant polysaccharides and used as a low-calorie sweetener.
L-Ribose: Involved in nucleic acid metabolism and used in biochemical research.
This compound stands out due to its specific stereochemistry, making it valuable for certain specialized applications in research and industry.
Propiedades
IUPAC Name |
(3R,4R,5S)-oxane-2,3,4,5-tetrol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3+,4+,5?/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBFZHDQGSBBOR-AEQNFAKKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]([C@H](C(O1)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50331417 | |
| Record name | L-Lyxopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50331417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36562-42-2 | |
| Record name | L-Lyxopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50331417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(Z)-(3-chloro-4-oxoniumylidenecyclohexa-2,5-dien-1-ylidene)-[3-chloro-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]benzenesulfonate](/img/structure/B7802185.png)
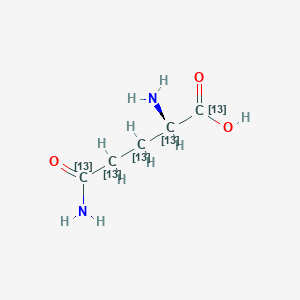
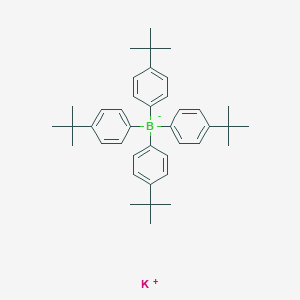
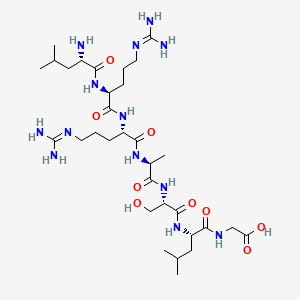

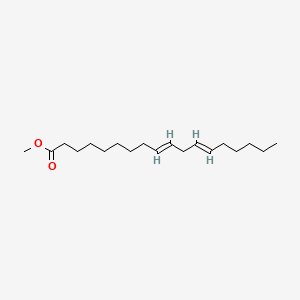
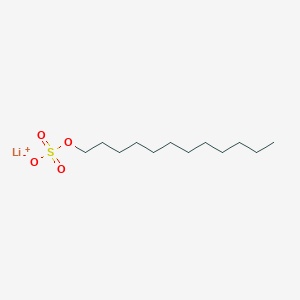
![(1R,2R,7S,8R)-2,6,6,9-tetramethyltricyclo[5.4.0.02,8]undec-9-ene](/img/structure/B7802243.png)
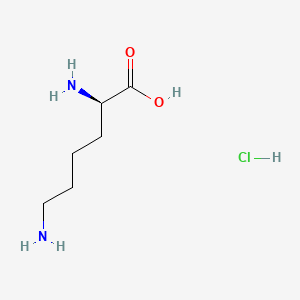
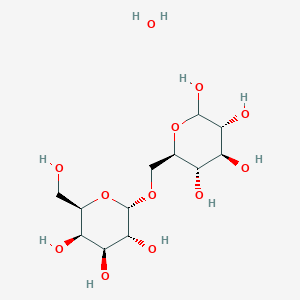
![1-bromo-2-[(E)-2-nitroethenyl]benzene](/img/structure/B7802271.png)
